molecular formula C6H16Cl2N2O B3034649 cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride CAS No. 2007924-95-8

cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride

Cat. No.: B3034649
CAS No.: 2007924-95-8
M. Wt: 203.11
InChI Key: SIBYUDCKMJXCLR-USPAICOZSA-N
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Description

cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride: is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an aminomethyl group and a hydroxyl group on the piperidine ring.

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed, inhaled, or in contact with skin . It also causes severe skin burns and eye damage and is harmful to aquatic life .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride”, is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride typically involves the hydrogenation of piperidinones using palladium or rhodium catalysts . The reaction conditions often include the use of hydrogen gas under controlled pressure and temperature to achieve the desired reduction.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride can undergo oxidation reactions to form corresponding piperidinones.

    Reduction: The compound can be reduced to form various piperidine derivatives.

    Substitution: It can participate in substitution reactions where the aminomethyl or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs targeting specific molecular pathways and receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of products requiring specific chemical properties, such as stability and reactivity .

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    Piperidinones: Oxidized derivatives of piperidine.

    Substituted Piperidines: Piperidine derivatives with various functional groups.

Uniqueness: cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the piperidine ring.

Properties

IUPAC Name

(3R,4S)-4-(aminomethyl)piperidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h5-6,8-9H,1-4,7H2;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYUDCKMJXCLR-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride
Reactant of Route 2
cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride
Reactant of Route 3
cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride
Reactant of Route 4
cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride
Reactant of Route 5
cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride
Reactant of Route 6
cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride

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